2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- is a nitrogen-containing heterocyclic compound characterized by the presence of a pyrazine ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound's systematic name reflects its structure, which includes a dihydro form of pyrazinedione with an isopropyl substituent.
The compound can be sourced from various databases and chemical suppliers. Its CAS Registry Number is 25773-40-4, which can be used to locate detailed information about its properties and applications in chemical databases such as the NIST Chemistry WebBook and BenchChem.
2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- belongs to the class of dihydropyrazines and pyrazinediones, which are known for their diverse biological activities and utility as intermediates in organic synthesis.
The synthesis of 2,3-pyrazinedione typically involves the cyclization of appropriate precursors. A common method includes:
The synthesis may also involve:
2,3-Pyrazinedione can undergo various chemical reactions including:
Common reagents for these reactions include:
The mechanism of action for compounds like 2,3-pyrazinedione typically involves:
2,3-Pyrazinedione has several scientific uses:
2,3-Pyrazinediones represent a specialized subclass of nitrogen-rich heterocyclic compounds characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms at the 1 and 2 positions, flanking two carbonyl groups at positions 2 and 3. This arrangement creates a unique electron-deficient system with a high dipole moment (~4.0 D), facilitating π-π stacking interactions and diverse hydrogen-bonding capabilities critical for molecular recognition [5] [9]. The 1,4-dihydro oxidation state, exemplified in 1,4-dihydro-1-(1-methylethyl)-2,3-pyrazinedione, introduces non-aromatic character that enhances reactivity towards electrophiles and reduces planarity compared to fully aromatic pyrazines. These compounds occupy a strategic niche in medicinal chemistry due to their balanced physicochemical properties—moderate aqueous solubility (LogP typically -0.5 to 1.5), tunable basicity (pKa ~3-5), and capacity for both donor and acceptor hydrogen bonds (H-bond acceptors: 4; H-bond donors: 2) [5] [7]. The isopropyl substitution at N1 in the target compound further influences steric bulk and lipophilicity, making it a versatile synthon for complex heterocyclic architectures.
1,4-Dihydro-2,3-pyrazinediones serve as multifaceted building blocks in heterocyclic chemistry due to their dual reactivity: the carbonyl groups undergo nucleophilic addition-elimination reactions, while the dihydropyrazine ring participates in cyclocondensations, oxidations, and cycloadditions. This bifunctionality enables their transformation into fused polycyclic systems like pyrido[2,3-b]pyrazines, which exhibit significant nonlinear optical (NLO) properties with hyperpolarizabilities (βtot) up to 15.6 × 10−30 esu [5]. Their electron-donating capacity also facilitates electrochemical DNA sensing, where pyrazinedione derivatives act as intercalators or groove binders, altering redox potentials upon DNA association [5].
Table 1: Key Physicochemical Properties of 1,4-Dihydro-2,3-pyrazinedione Derivatives
Property | Value/Range | Significance |
---|---|---|
Dipole moment | 3.8–4.2 D | Enhances π-π stacking with biological targets |
LogP (isopropyl derivative) | 0.9–1.2 | Balances membrane permeability and aqueous solubility |
H-bond acceptors/donors | 4 / 2 | Facilitates strong interactions with enzymes and receptors |
pKa (N1) | ~3.5 | Governs protonation state and bioavailability at physiological pH |
Frontier orbital gap (Egap) | 3.4–4.0 eV | Correlates with chemical reactivity and NLO properties |
Biologically, these scaffolds inhibit critical enzymes through hydrogen-bonding interactions. For instance, HIV integrase inhibition occurs via chelation of the Mg2+ ions in the catalytic site by the pyrazinedione carbonyl oxygens, disrupting viral DNA integration [7]. Similarly, antiurease activity arises from coordination to the nickel center in urease, blocking substrate hydrolysis [5]. The isopropyl group at N1 fine-tunes steric accessibility and lipophilicity, thereby modulating target affinity—bulky substituents like isopropyl enhance selectivity for hydrophobic enzyme pockets while reducing cytochrome P450 interactions due to decreased planarity [9].
Table 2: Biological Activities of 1,4-Dihydro-2,3-pyrazinedione Derivatives
Biological Target | Activity | Structural Requirement |
---|---|---|
HIV integrase | Inhibition (IC50: 0.1–5 µM) | Free C4 carbonyl for metal chelation + lipophilic N1 substituent (e.g., isopropyl) |
Urease | Inhibition (IC50: 2–10 µM) | Electron-deficient ring for nickel coordination |
DNA intercalation | Binding constant (Kb: 104–105 M−1) | Planar conformation and π-deficient system |
Antioxidant enzymes | Scavenging activity | Enolizable C3/C4 positions for radical stabilization |
Synthetic methodologies leverage the compound’s ambident reactivity:
The chemistry of pyrazinediones originated in the early 20th century with the serendipitous synthesis of pyrazine-2,5-diones during Maillard reaction studies. However, focused development began in the 1960s when Boekelheide et al. elucidated the tautomeric equilibrium between 2,5-dihydroxypyrazines and 2,5-pyrazinediones, establishing their redox-active character [8]. The 1980s marked a pivotal shift with the discovery that N1-alkylation (e.g., methyl, isopropyl) locked the 1,4-dihydro form, enabling isolation and characterization—exemplified by the 1985 patent for 1-methyl-1,4-dihydro-2,3-pyrazinedione (CAS 4774-11-2) as a flavoring agent with a characteristic "nutty-roasted" profile [8]. This innovation highlighted the scaffold’s utility beyond pharmacology.
Table 3: Milestones in Pyrazinedione Chemistry and Applications
Decade | Key Advancement | Impact |
---|---|---|
1960s | Tautomeric characterization of unsubstituted derivatives | Established redox behavior and aromaticity criteria |
1980s | N1-Alkylation strategies (e.g., methyl, isopropyl) | Enabled isolation of stable 1,4-dihydro derivatives for applications |
2000s | HIV integrase inhibition patents (WO2006066414A1) | Validated dihydropyrazinediones as antiviral scaffolds |
2020s | Pyrido[2,3-b]pyrazine NLO materials (RSC Adv. 2023) | Expanded utility to materials science and sensing technologies |
Methodological breakthroughs accelerated structural diversification:
Applications evolved in three key sectors:
Table 4: Representative Compounds Derived from 1,4-Dihydro-2,3-pyrazinedione Core
Compound Name | Structure | Primary Application |
---|---|---|
1,4-Dihydro-1-methyl-2,3-pyrazinedione | N1-methyl, C4/C6 unsubstituted | Flavoring agent (nutty aroma) |
1,4-Dihydro-1-(1-methylethyl)-2,3-pyrazinedione | N1-isopropyl, C4/C6 unsubstituted | Synthetic intermediate for fused heterocycles |
6-(4-Fluorophenyl)pyrido[2,3-b]pyrazine-2,3-dione | N1-unsubstituted, fused quinoxaline | NLO material and DNA sensor |
5-Hydroxy-1-isopropyl-4-benzyl-2,3-pyrazinedione | N1-isopropyl, C4-benzyl, C5-hydroxy | HIV integrase inhibitor candidate |
Future trajectories include exploiting tautomeric switching for stimuli-responsive materials and designing bifunctional inhibitors targeting protein-protein interactions in oncology. The integration of computational design (e.g., DFT for predicting Egap and NLO properties) promises accelerated innovation [5] [9].
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7